1-(4-Butan-2-ylphenoxy)propan-2-yl 2-phenylacetate
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Overview
Description
1-(4-Butan-2-ylphenoxy)propan-2-yl 2-phenylacetate is a chemical compound known for its unique structure and properties It is composed of a phenoxy group attached to a propan-2-yl chain, which is further linked to a phenylacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Butan-2-ylphenoxy)propan-2-yl 2-phenylacetate typically involves the reaction of 1-(4-Butan-2-ylphenoxy)propan-2-ol with phenylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Butan-2-ylphenoxy)propan-2-yl 2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The phenylacetate group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-(4-Butan-2-ylphenoxy)propan-2-yl 2-phenylacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Butan-2-ylphenoxy)propan-2-yl 2-phenylacetate involves its interaction with specific molecular targets. The phenoxy and phenylacetate groups can interact with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes and responses .
Comparison with Similar Compounds
Similar Compounds
1-(4-Butan-2-ylphenoxy)propan-2-yl pentanoate: Similar structure but with a pentanoate group instead of phenylacetate.
1-(4-Butan-2-ylphenoxy)propan-2-yl acetate: Similar structure but with an acetate group instead of phenylacetate.
Uniqueness
1-(4-Butan-2-ylphenoxy)propan-2-yl 2-phenylacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenylacetate group provides additional reactivity and potential for interactions compared to similar compounds .
Properties
CAS No. |
5436-64-6 |
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Molecular Formula |
C21H26O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-(4-butan-2-ylphenoxy)propan-2-yl 2-phenylacetate |
InChI |
InChI=1S/C21H26O3/c1-4-16(2)19-10-12-20(13-11-19)23-15-17(3)24-21(22)14-18-8-6-5-7-9-18/h5-13,16-17H,4,14-15H2,1-3H3 |
InChI Key |
CTQBRBWGLVRKAV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC(C)OC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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